1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide
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Overview
Description
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a cyclopropanecarboxamide group attached to the 2nd position
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and cyclopropanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-bromopyrimidine is reacted with cyclopropanecarboxylic acid in the presence of the base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Scientific Research Applications
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropanecarboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: This compound has a pyrrolidin-2-one group instead of a cyclopropanecarboxamide group, which may result in different chemical and biological properties.
1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile: This compound has a carbonitrile group instead of a carboxamide group, leading to variations in reactivity and applications.
Biological Activity
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features, including a brominated pyrimidine moiety and a cyclopropane ring. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H10BrN3O, with a molecular weight of approximately 244.1 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity, making it a subject of extensive research. The compound's structure allows for unique interactions with biological targets, particularly enzymes and receptors.
The mechanism of action for this compound involves its binding to specific molecular targets, which modulates various biological pathways. Research indicates that compounds with brominated pyrimidine derivatives often exhibit significant biological activities through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing physiological responses.
Antiproliferative Activity
Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxicity against neuroblastoma cells, indicating its potential as an anticancer agent.
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β), a target implicated in various diseases, including Alzheimer's disease. The following table summarizes the inhibitory activity observed in recent studies:
Study on Neuroinflammation
A study evaluated the anti-inflammatory properties of this compound in BV-2 microglial cells. The results indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels, suggesting potential therapeutic applications in neurodegenerative diseases.
Cytotoxicity Assessment
In cytotoxicity assays performed on HT-22 and BV-2 cell lines, the compound showed no significant decrease in cell viability at concentrations up to 10 µM, highlighting its selective action against target cells without affecting normal cell function .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(5-Chloropyrimidin-2-YL)cyclopropanecarboxamide | Chlorine substitution instead of bromine | Lower enzyme inhibition compared to brominated analogs |
1-(5-Iodopyrimidin-2-YL)cyclopropanecarboxamide | Iodine substitution | Increased size may affect binding affinity |
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-5-3-11-7(12-4-5)8(1-2-8)6(10)13/h3-4H,1-2H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOFWSQAJIZGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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